molecular formula C12H12N2O2S B2760769 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid CAS No. 878081-71-1

2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid

Cat. No. B2760769
CAS RN: 878081-71-1
M. Wt: 248.3
InChI Key: HNSLDVWPWSNNMO-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid, also known as 5-methylthiazol-2-ylacetic acid (MTAA), is an organic compound with a wide range of applications in the field of scientific research. MTAA is used in a variety of lab experiments and is a valuable tool for scientists in understanding biochemical and physiological processes.

Scientific Research Applications

Anticancer Applications

Researchers have designed and synthesized a series of substituted benzamides starting from 2-(4-methylphenyl)acetic acid and other components, showing moderate to excellent anticancer activity against several cancer cell lines. This highlights the potential of thiazole derivatives in cancer therapy (Ravinaik et al., 2021). Another study synthesized 1,3,4-oxadiazole derivatives starting from o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid, demonstrating in vitro anticancer activity (Salahuddin et al., 2014).

Antimicrobial Applications

A novel series of 3-methyl-5-oxo-4-(phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl]-acetic acid N|-(4-substituted thiazol-2-yl)-hydrazides were synthesized and evaluated for their antimicrobial activity, showing a fair degree of potency (Reddy et al., 2013).

Synthetic Methodology and Chemical Behavior

Studies have explored the regioselective synthesis, structure, and behavior in solutions of novel thiazole derivatives, providing insights into their chemical properties and potential applications in various research fields (Kozlov et al., 2005).

Photo-degradation Analysis

The photo-degradation behavior of pharmaceutical compounds containing thiazole was investigated, showing degradation into primary products. This research provides valuable information on the stability and storage conditions of thiazole-containing pharmaceuticals (Wu et al., 2007).

properties

IUPAC Name

2-[2-(methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-13-12-14-11(8-5-3-2-4-6-8)9(17-12)7-10(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSLDVWPWSNNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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